

# Elucidating the Structure of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Aminoethyl)piperidin-3-ol**

Cat. No.: **B1275175**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound **1-(2-Aminoethyl)piperidin-3-ol**. The methodologies and data presented herein are intended to serve as a detailed reference for researchers and professionals involved in the synthesis, characterization, and development of novel chemical entities.

## Introduction

**1-(2-Aminoethyl)piperidin-3-ol** is a substituted piperidine derivative featuring a primary amino group and a hydroxyl group. Its structural complexity, with multiple functional groups and stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide outlines the key spectroscopic techniques and experimental protocols required for its complete structural determination.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Aminoethyl)piperidin-3-ol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O	[Calculated]
Molecular Weight	144.22 g/mol	[Calculated]
CAS Number	847499-95-0	Commercial Suppliers
Appearance	Colorless to pale yellow liquid or solid	Commercial Suppliers
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Soluble in polar solvents	Inferred from structure

## Spectroscopic Analysis and Data Interpretation

The structural elucidation of **1-(2-Aminoethyl)piperidin-3-ol** relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data and their interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: Hypothetical <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
3.65	m	1H	H-3 (CH-OH)
2.90	t, $J = 6.0$ Hz	2H	-CH <sub>2</sub> -NH <sub>2</sub>
2.75	m	1H	H-2eq
2.60	t, $J = 6.0$ Hz	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -
2.45	m	1H	H-6eq
2.30	m	1H	H-2ax
2.15	m	1H	H-6ax
1.90	m	1H	H-4eq
1.75	m	1H	H-5eq
1.60	m	1H	H-4ax
1.45	m	1H	H-5ax
1.30	br s	3H	-NH <sub>2</sub> and -OH

Note: Chemical shifts and coupling constants are hypothetical but based on typical values for similar structures.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Hypothetical  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
68.5	C-3 (CH-OH)
60.2	C-2
58.0	-N-CH <sub>2</sub> -CH <sub>2</sub> -
54.5	C-6
41.8	-CH <sub>2</sub> -NH <sub>2</sub>
32.0	C-4
22.5	C-5

Note: Chemical shifts are hypothetical but based on typical values for similar structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Hypothetical IR Absorption Data (Liquid Film)

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching
3350, 3280	Medium	N-H stretching (primary amine)
2930, 2850	Strong	C-H stretching (aliphatic)
1590	Medium	N-H bending (primary amine)
1100	Strong	C-O stretching (secondary alcohol)
1250-1020	Medium	C-N stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Hypothetical Mass Spectrometry Data (ESI-MS)

m/z	Relative Intensity (%)	Assignment
145.1389	100	[M+H] <sup>+</sup>
127.1283	45	[M+H - H <sub>2</sub> O] <sup>+</sup>
114.1232	30	[M+H - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
98.1126	60	[Piperidine ring fragment]
84.0813	75	[Piperidine ring fragment]
71.0708	50	[Side chain fragment]
44.0500	85	[CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

Note: The m/z values are calculated for the given fragments. Relative intensities are hypothetical.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation: Dissolve approximately 10 mg of **1-(2-Aminoethyl)piperidin-3-ol** in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at 298 K.

- Use a standard single-pulse experiment with a 30° pulse angle.
- Set the spectral width to 16 ppm.
- Acquire 16 scans with a relaxation delay of 2 seconds.
- Process the data with an exponential line broadening of 0.3 Hz.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum at 298 K.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to 240 ppm.
  - Acquire 1024 scans with a relaxation delay of 2 seconds.
  - Process the data with an exponential line broadening of 1.0 Hz.

## Infrared (IR) Spectroscopy

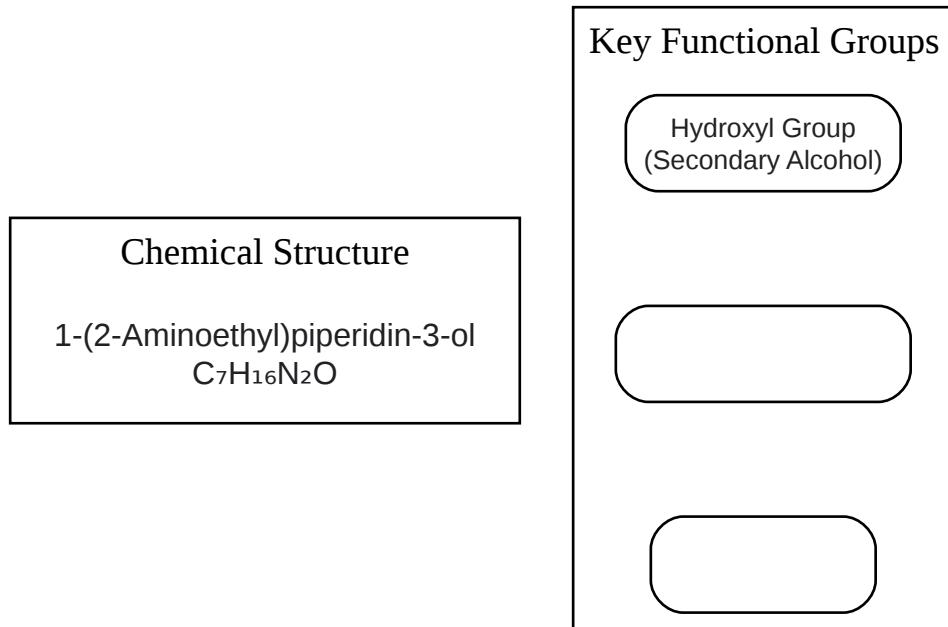
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal. For a solid sample, place a small amount of the solid onto the crystal and apply pressure using the anvil.
- Acquisition:
  - Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add 16 scans at a resolution of 4  $\text{cm}^{-1}$ .
  - Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

## Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a 1 mg/mL solution of **1-(2-Aminoethyl)piperidin-3-ol** in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5  $\mu$ L/min.
  - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
  - Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C.
  - For tandem MS (MS/MS), select the precursor ion  $[M+H]^+$  and subject it to collision-induced dissociation (CID) with argon as the collision gas.

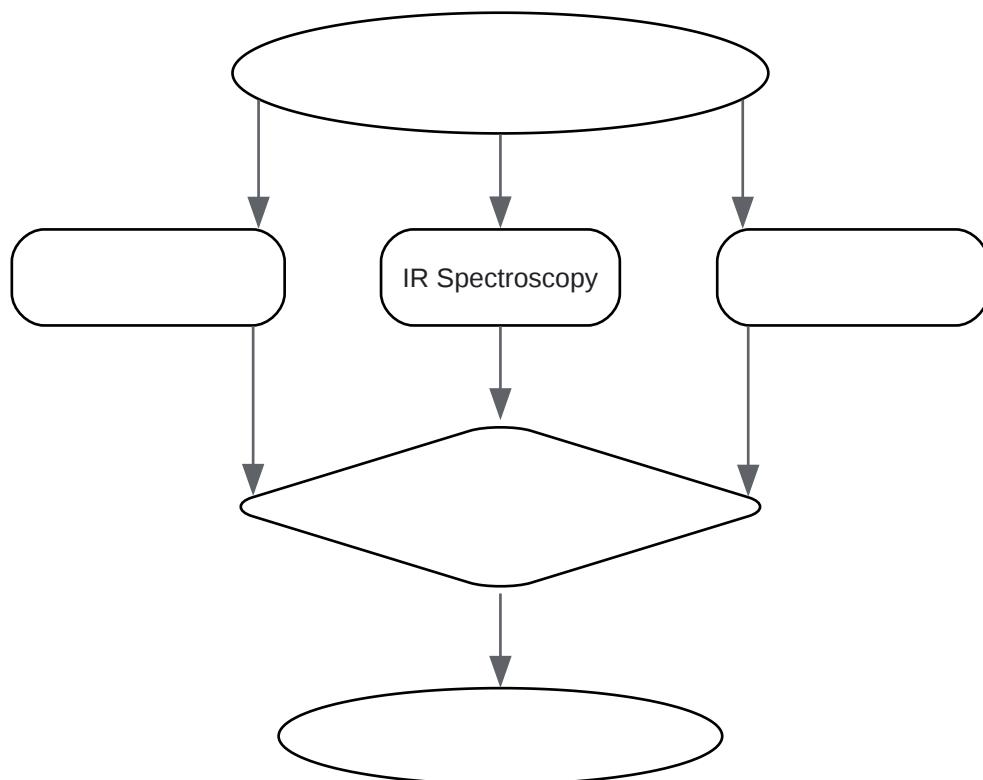
## Visualizations

The following diagrams illustrate the key relationships and workflows in the structural elucidation of **1-(2-Aminoethyl)piperidin-3-ol**.

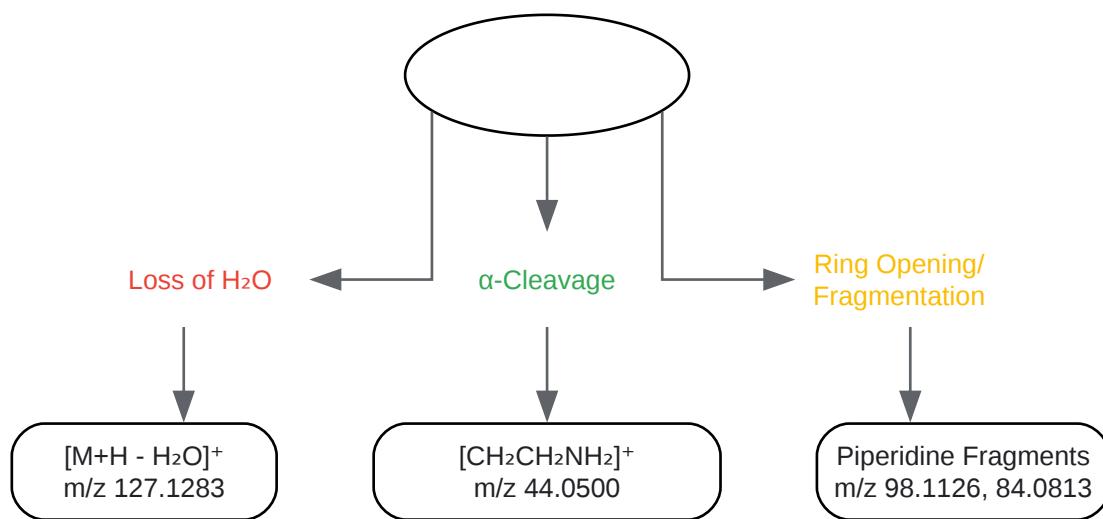


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Caption: Key structural features of **1-(2-Aminoethyl)piperidin-3-ol**.

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Caption: General workflow for spectroscopic structure elucidation.



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Caption: Proposed major fragmentation pathways in ESI-MS/MS.

## Conclusion

The structural elucidation of **1-(2-Aminoethyl)piperidin-3-ol** requires a combination of high-resolution spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS data, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expected data provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, facilitating efficient and accurate characterization critical for drug discovery and development programs.

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